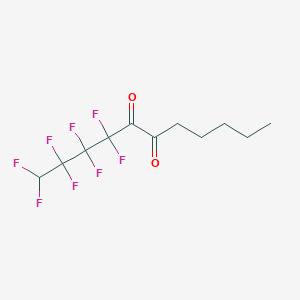
1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione is a fluorinated organic compound characterized by the presence of eight fluorine atoms and a diketone functional group. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione typically involves the fluorination of undecane derivatives. One common method is the direct fluorination of undecane-5,6-dione using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance yield and purity. Safety measures are critical due to the reactivity of fluorinating agents and the potential release of toxic by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione undergoes various chemical reactions, including:
Oxidation: The diketone group can be further oxidized to form carboxylic acids or perfluorinated carboxylates.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or alkanes.
Substitution: Fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols or alkanes.
Substitution: Fluorinated amines or thiols.
Scientific Research Applications
1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in fluorinated drug development due to its stability and bioavailability.
Medicine: Explored for use in imaging agents and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione is primarily influenced by the electron-withdrawing effects of the fluorine atoms. This results in a highly polarized molecule, which can interact with various molecular targets through dipole-dipole interactions and hydrogen bonding. The diketone group can form coordination complexes with metal ions, influencing catalytic processes and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4-Octafluoro-1,6-hexanediol: A fluorinated diol with similar stability and chemical resistance.
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane: A fluorinated alkane with an iodine substituent, used in organic synthesis.
1,1,2,2,3,3,4,4-Octafluorobutane: A shorter fluorinated alkane with similar properties.
Uniqueness
1,1,2,2,3,3,4,4-Octafluoroundecane-5,6-dione is unique due to its diketone functional group, which imparts distinct reactivity compared to other fluorinated alkanes and diols. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
62679-64-5 |
|---|---|
Molecular Formula |
C11H12F8O2 |
Molecular Weight |
328.20 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoroundecane-5,6-dione |
InChI |
InChI=1S/C11H12F8O2/c1-2-3-4-5-6(20)7(21)9(14,15)11(18,19)10(16,17)8(12)13/h8H,2-5H2,1H3 |
InChI Key |
TVTVMVPFCQNAAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![10-Methyl-7-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14516100.png)
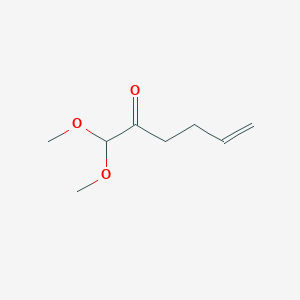
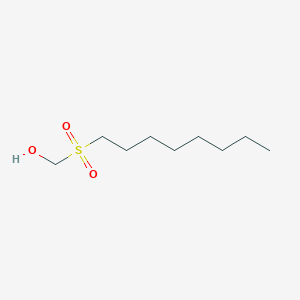
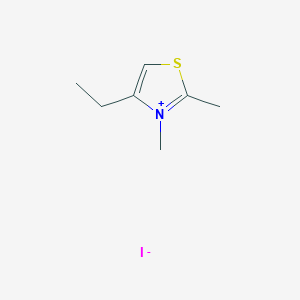

![2-Methyl-2-[3-(4-methylbenzoyl)phenoxy]propanoic acid](/img/structure/B14516141.png)

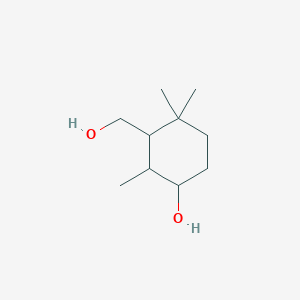
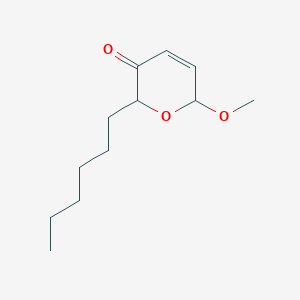
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)

